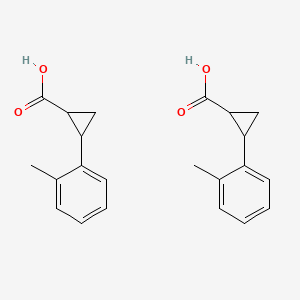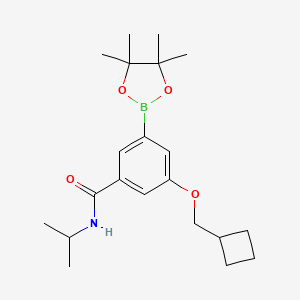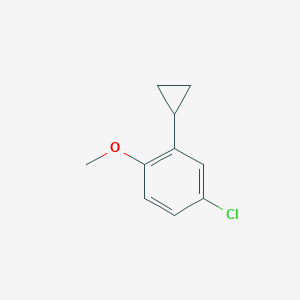
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: The initial step involves the introduction of the difluoromethoxy group to a phenyl ring. This can be achieved through a reaction between phenol and difluoromethyl ether in the presence of a base.
Cyclization to Form the Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This can be done using reagents such as hydrazine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as the use of less hazardous solvents and reagents, are often employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
類似化合物との比較
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 1-(4-(Difluoromethoxy)phenyl)ethanamine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole stands out due to its unique combination of the difluoromethoxy group and the 1,2,4-oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H6F2N2O2 |
|---|---|
分子量 |
212.15 g/mol |
IUPAC名 |
3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)15-7-3-1-6(2-4-7)8-12-5-14-13-8/h1-5,9H |
InChIキー |
DAPRKWYVIXJQPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NOC=N2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)



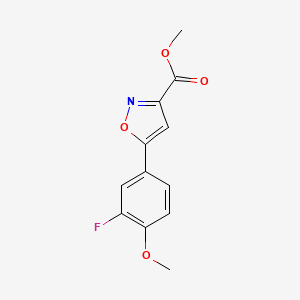

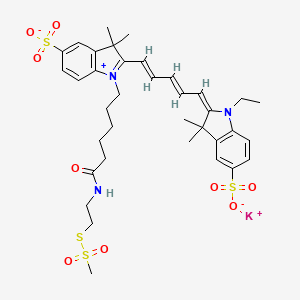
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
